Product packaging for Chloroethylclonidine(Cat. No.:CAS No. 77472-95-8)

Chloroethylclonidine

Cat. No.: B1203076
CAS No.: 77472-95-8
M. Wt: 335.7 g/mol
InChI Key: XFDVJGKSQRUEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloroethylclonidine is a pivotal research compound primarily used to characterize and distinguish between subtypes of α-adrenoceptors, a key area in cardiovascular and neurological research. Its core value lies in its function as an irreversible agonist and alkylating agent, with a well-documented preferential affinity for the α1B-adrenoceptor subtype. It also demonstrates significant activity on α1D- and certain α2-adrenoceptor subtypes, while α1A-adrenoceptors are relatively insensitive to its effects . In experimental settings, this compound is used to irreversibly inactivate specific adrenoceptor populations, allowing researchers to identify the receptor subtypes mediating functional responses in tissues like blood vessels. For instance, studies on rat aorta and caudal arteries utilize this compound to differentiate between contractions mediated by α1D- and α1A-adrenoceptors, respectively . This makes it an essential pharmacological tool for studying receptor distribution and function in various disease models, including hypertension . The compound's mechanism of action involves alkylating the receptor, leading to its permanent inactivation. This action is not due to a simple affinity difference but is likely related to receptor accessibility within the cell membrane . Beyond its antagonist effects, this compound can also elicit direct, receptor-mediated contractions in certain tissues, providing further insight into adrenoceptor signaling and function . This product is intended for research purposes by qualified scientists and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17Cl3N4 B1203076 Chloroethylclonidine CAS No. 77472-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77472-95-8

Molecular Formula

C13H17Cl3N4

Molecular Weight

335.7 g/mol

IUPAC Name

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C13H17Cl3N4/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13/h6-7H,2-5,8H2,1H3,(H2,17,18,19)

InChI Key

XFDVJGKSQRUEEM-UHFFFAOYSA-N

SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl

Canonical SMILES

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl

Other CAS No.

98086-36-3

Pictograms

Irritant

Synonyms

chlorethylclonidine
chloroethylclonidine

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Dynamics

Unraveling the Irreversible Nature of Chloroethylclonidine-Receptor Binding

The interaction of this compound with adrenoceptors is characterized by its ability to form a stable, long-lasting bond, a feature that distinguishes it from many other receptor ligands.

Characterization of Covalent Linkage and Alkylation Mechanism

This compound functions as an alkylating agent, forming a covalent bond with specific amino acid residues within the receptor structure. nih.govnih.gov This irreversible binding is a result of a chemical reaction between the chloroethyl moiety of the drug and nucleophilic sites on the receptor protein. nih.govtaylorandfrancis.com Specifically, it has been shown to form a covalent bond with the sulfhydryl side chain of cysteine residues exposed in the binding cavity of the receptor. nih.gov This process, known as alkylation, leads to the inactivation of the receptor. nih.govnih.gov The mechanism of this irreversible inhibition typically involves two steps: the initial reversible formation of a noncovalent complex between the receptor and this compound, followed by an irreversible chemical modification. chemrxiv.org

The rate of this alkylation process is a critical factor in the drug's selectivity and can be influenced by experimental conditions such as temperature and incubation time. nih.govphysiology.org For instance, longer incubation times or higher temperatures can lead to the inactivation of a broader range of receptor subtypes. physiology.org

Consequences for Receptor Occupancy and Functional Persistence

The formation of a covalent bond results in prolonged receptor occupancy, as the dissociation of the drug from the receptor is effectively prevented. physiology.orgsemanticscholar.org This persistent occupancy leads to a long-lasting, or functionally irreversible, antagonism or agonism, depending on the receptor subtype. nih.gov The irreversible nature of the binding means that the recovery of receptor function is not dependent on the dissociation of the drug but rather on the synthesis of new receptor proteins. drugbank.com This has been demonstrated in studies where the repopulation of α1B-adrenergic receptors after irreversible alkylation with this compound was used to determine the receptor's half-life. drugbank.com

Alpha-Adrenoceptor Subtype Selectivity and Efficacy Profiling

This compound exhibits a notable degree of selectivity in its interactions with the various subtypes of α-adrenoceptors. nih.govnih.gov It has an affinity for all six subtypes but demonstrates irreversible binding primarily to α1B-, α1D-, α2C-, and α2A/D-adrenoceptors. nih.gov

Interactions with α1-Adrenoceptor Subtypes (α1A, α1B, α1D)

This compound has been a crucial pharmacological tool for differentiating between the α1-adrenoceptor subtypes. guidetopharmacology.orgahajournals.orgoup.com

While this compound binds to all major α1-adrenoceptor subtypes, its alkylating action is not uniform across them. nih.govfrontiersin.org It irreversibly inactivates α1B- and α1D-adrenoceptors, while α1A-adrenoceptors are relatively resistant to its alkylating effects. nih.govnih.gov This differential inactivation has been a cornerstone in the pharmacological classification of α1-adrenoceptor subtypes. ahajournals.orgoup.com

Studies have shown that treatment with this compound can almost completely abolish [3H]prazosin binding to α1B-adrenoceptors in tissues like the rat spleen. nih.gov In contrast, the α1A subtype has been defined as being insensitive to inactivation by this compound. ahajournals.org However, it's important to note that under certain conditions, such as prolonged exposure, this compound can inactivate all α1-adrenoceptor subtypes. nih.govfrontiersin.org The rate of alkylation is significantly slower for the α1A-adrenoceptor compared to the α1B and α1D subtypes. nih.gov

The apparent selectivity for the α1B subtype over the α1A subtype in some cellular systems may be due to differences in the accessibility of the drug to the receptor, which can be influenced by the subcellular location of the expressed receptors. sigmaaldrich.com

Table 1: Differential Inactivation of α1-Adrenoceptor Subtypes by this compound

Receptor Subtype Sensitivity to this compound Inactivation Key Research Findings
α1A Relatively insensitive/Resistant Initially defined as insensitive to inactivation. ahajournals.org Alkylation is markedly slower compared to other subtypes. nih.gov Contractile responses mediated by α1A-adrenoceptors in tissues like the rat vas deferens are unaffected by this compound pretreatment. drugbank.comresearchgate.net
α1B Highly sensitive Completely inactivated by this compound. ahajournals.org Pretreatment almost completely abolishes radioligand binding to this subtype. nih.gov This inactivation is used to study receptor turnover and half-life. drugbank.com
α1D Sensitive Reported to be antagonized by this compound as an irreversible blocker. wikigenes.org The order of sensitivity to inactivation is often cited as α1B ≥ α1D >> α1A. nih.gov

Functionally, this compound primarily behaves as an irreversible antagonist at α1-adrenoceptors, reducing the maximum response to agonists like noradrenaline. nih.gov However, its pharmacological profile is more nuanced.

In some vascular tissues, this compound can exhibit partial agonist activity. For example, in the rat aorta, it has been shown to act as a partial agonist at α1D-adrenoceptors, while in the caudal artery, it behaves as a partial agonist at α1A-adrenoceptors. nih.gov In contrast, studies on rabbit ischemic myocardium indicated that the α1B-selective antagonist activity of this compound could abort the protective effects of phenylephrine (B352888), an α1-agonist. ahajournals.org Furthermore, a study on human and bovine α1cAR (now known as α1a/d) membrane preparations showed a much lower inactivation (around 20%) by this compound than previously reported. drugbank.com

Table 2: Functional Effects of this compound at α1-Adrenoceptor Subtypes

Receptor Subtype Reported Functional Effect Tissue/System Studied
α1A Partial Agonist Rat caudal artery nih.gov
α1B Irreversible Antagonist Rabbit ischemic myocardium ahajournals.org
α1D Partial Agonist Rat aorta nih.gov
Impact on Receptor Conformation and Ligand Binding (e.g., [3H]Prazosin)

This compound exerts a significant and often irreversible impact on the conformation of certain adrenoceptor subtypes, which in turn alters their ability to bind with other ligands. This is particularly evident in studies utilizing radiolabeled ligands such as [3H]prazosin, a selective antagonist for α1-adrenoceptors.

Treatment with this compound has been shown to abolish the binding of [3H]prazosin to α1B-adrenoceptors in rat spleen almost completely. nih.gov In tissues like the rat kidney and cerebral cortex, this compound reduces specific [3H]prazosin binding to an extent that corresponds with the known population of α1B-adrenoceptors in those tissues. nih.gov Further studies have demonstrated that pre-exposure to this compound significantly diminishes the maximum binding capacity (Bmax) of [3H]prazosin to α1B-adrenoceptors in rat spleen membranes to approximately 21.4% of control levels. nih.gov This irreversible inactivation suggests a covalent modification of the receptor, altering its three-dimensional structure and preventing [3H]prazosin from accessing its binding site.

In single cells from the rabbit thoracic aorta, this compound pretreatment (10 microM) eliminated the low-affinity binding sites for WB 4101 and 5-methylurapidil (B1664665) that are labeled by [3H]prazosin, while the high-affinity sites remained unaffected. nih.gov This indicates that the this compound-sensitive [3H]prazosin binding sites correspond to the low-affinity sites for these particular competing ligands. nih.gov Interestingly, the displacement curve for the α-adrenoceptor agonist methoxamine (B1676408) was not affected by this compound pretreatment, whereas the curve for clonidine (B47849) was partially eliminated, highlighting the differential effects of this compound on agonist binding. nih.gov

It is important to note that the alkylating action of this compound is not universally effective across all α1-adrenoceptor subtypes. While it potently inactivates the α1B subtype, its effect on other subtypes can be less pronounced or absent. nih.govsigmaaldrich.com This selectivity has been a valuable characteristic in distinguishing between α1-adrenoceptor subtypes in various tissues. guidetopharmacology.org

Table 1: Effect of this compound on [3H]Prazosin Binding

Tissue/Cell Type Receptor Subtype Effect of this compound Reference
Rat Spleen α1B Almost complete abolishment of binding nih.gov
Rat Kidney α1B Reduction in binding proportional to α1B content nih.gov
Rat Cerebral Cortex α1B Reduction in binding proportional to α1B content nih.gov
Rabbit Thoracic Aorta Cells α1 (low affinity for WB 4101) Elimination of low-affinity sites nih.gov
Rat Spleen Membranes α1B Significant reduction in Bmax to 21.4% nih.gov

Interactions with α2-Adrenoceptor Subtypes (α2A, α2B, α2C)

This compound also interacts with α2-adrenoceptor subtypes, but with a different profile of activity and selectivity compared to its effects on α1-adrenoceptors.

Research has clearly demonstrated that α2-adrenoceptor subtypes exhibit differential susceptibility to alkylation by this compound. nih.govnih.gov Specifically, this compound has been found to irreversibly inactivate α2A- and α2C-adrenoceptors, while α2B-adrenoceptors are relatively resistant to its alkylating action. nih.gov This was observed in cell lines transfected with different α2-adrenoceptor subtype genes; this compound treatment reduced the number of detectable α2-C10 (α2A) and α2-C4 (α2C) receptors, but not α2-C2 (α2B) adrenoceptors. nih.gov The lack of inactivation of the α2B subtype is not due to a lack of binding, as this compound displays a comparable or even higher affinity for this subtype in competition binding experiments. nih.gov

The interaction of this compound with α2-adrenoceptors can be complex, involving more than simple irreversible antagonism. It has been suggested to act as a "silent irreversible agonist," meaning it can persistently occupy the receptor after washout but only produce an effect in the presence of a classical agonist like noradrenaline. nih.gov This suggests a form of allosteric modulation, where this compound binding to one site on the receptor influences the binding and/or efficacy of an agonist at the primary (orthosteric) site. nih.govuniversiteitleiden.nlwikipedia.org Allosteric modulators can alter the conformation of a receptor, thereby affecting its function. wikipedia.orgnih.gov

The alkylation of α2A-adrenoceptors by this compound is functionally significant. In human erythroleukemia (HEL) cells, this alkylation leads to a significant reduction in α2A-adrenoceptor-mediated elevations in intracellular calcium. nih.gov This demonstrates that the structural modification induced by this compound translates into a tangible impact on receptor signaling pathways.

Ligand binding studies using radiolabeled antagonists like [3H]yohimbine and its stereoisomer [3H]rauwolscine have been instrumental in characterizing the effects of this compound on α2-adrenoceptors. nih.govnih.gov this compound treatment markedly reduces [3H]rauwolscine binding to human platelet and kidney membranes, which are known to express α2A-adrenoceptors. nih.gov However, it does not affect [3H]rauwolscine binding to rat kidney membranes, which predominantly express the resistant α2B subtype. nih.gov

In rat submandibular gland membranes, which express α2D-adrenoceptors (the rodent ortholog of the human α2A subtype), pre-exposure to this compound significantly reduced the maximum binding of [3H]yohimbine to 34.8% of control levels. nih.gov These findings from radioligand binding assays corroborate the differential susceptibility of α2-adrenoceptor subtypes to the alkylating effects of this compound. nih.govnih.gov

Table 2: Differential Effects of this compound on α2-Adrenoceptor Subtypes

Receptor Subtype Susceptibility to Alkylation Effect on Radioligand Binding Functional Consequence Reference
α2A Susceptible Markedly reduced [3H]rauwolscine binding in human platelets/kidney Reduced Ca2+ elevation in HEL cells nih.gov
α2B Resistant No effect on [3H]rauwolscine binding in rat kidney - nih.gov
α2C Susceptible Reduced number of detectable receptors in transfected cells - nih.gov
α2D (rat α2A) Susceptible Reduced Bmax of [3H]yohimbine in rat submandibular gland - nih.gov

Imidazoline (B1206853) Receptor System Interactions (I1, I2, I3)

Beyond its well-documented effects on adrenoceptors, this compound also interacts with the imidazoline receptor system. This system comprises at least three main classes of binding sites: I1, I2, and I3, which are distinct from adrenoceptors. tocris.comwikipedia.orgmedchemexpress.com

Role in Identifying and Characterizing Imidazoline Receptor Subtypes

Imidazoline receptors are a class of receptors that are distinct from adrenoceptors, though they are acted upon by clonidine and other imidazoline compounds. wikipedia.orgnih.gov These receptors are generally classified into three main subtypes: I₁, I₂, and I₃. wikipedia.orgcore.ac.ukpatsnap.com The I₁ receptor is implicated in the central regulation of blood pressure, the I₂ receptor is associated with various neurological conditions and pain modulation, and the I₃ receptor is involved in the regulation of insulin (B600854) secretion. core.ac.ukpatsnap.comnih.gov

The characterization of these subtypes has historically relied on the binding affinities of various ligands. For instance, I₁ sites are typically labeled by clonidine, while I₂ sites are labeled by idazoxan. tocris.com The discovery that the antihypertensive effects of clonidine could be separated from its sedative effects led to the development of second-generation agents like moxonidine (B1115) and rilmenidine, which show greater selectivity for the I₁-imidazoline receptor over the α₂-adrenoceptor. nih.govresearchgate.netresearchgate.net This distinction was crucial, as the sedative properties of older drugs were linked to α₂-adrenoceptor activation. nih.gov

While its parent compound, clonidine, binds to both α₂-adrenoceptors and I₁-imidazoline receptors, the specific role of this compound as a pharmacological tool has been predominantly focused on the irreversible alkylation and characterization of α-adrenoceptor subtypes. nih.govnih.gov The scientific literature does not extensively document the use of this compound for the specific purpose of identifying or differentiating between the I₁, I₂, and I₃ imidazoline receptor subtypes. Although polyclonal antibodies raised against a clonidine derivative demonstrated high affinity for this compound and could serve as models to distinguish between imidazole (B134444) and α₂-adrenergic binding sites, this does not equate to a direct role in subtyping imidazoline receptors themselves. nih.gov Therefore, while structurally related to compounds central to imidazoline receptor research, this compound's primary utility has been established in the adrenergic, rather than the imidazoline, receptor field.

Comparative Analysis of Receptor Selectivity and Promiscuity

In pharmacology, receptor selectivity refers to a drug's ability to bind to a single, specific receptor target, whereas promiscuity describes the capacity of a compound to interact with multiple targets. patsnap.com An analysis of this compound's binding profile reveals a significant degree of promiscuity, particularly within the α-adrenergic receptor family. Its utility as a research tool is, in fact, derived from its ability to interact irreversibly with several different α-adrenoceptor subtypes, allowing for their functional differentiation and characterization. nih.gov

This compound is recognized as an irreversible ligand for multiple adrenergic receptors. nih.gov Research has demonstrated that it acts as a partial agonist at α₁ₐ-adrenoceptors. nih.gov In studies using rat aorta and caudal arteries, this compound was shown to behave as a partial agonist for α₁D- and α₁ₐ-adrenoceptors, respectively. nih.gov Its effects have also been linked to the inactivation of α₁B-adrenoceptors, highlighting its differential activity across the α₁-subtypes. jst.go.jp

Furthermore, this compound is described as an irreversible agonist for α₂-adrenoceptor subtypes, specifically the α₂ₐ subtype. nih.gov This interaction is covalent, involving the alkylation of cysteine residues within the receptor's transmembrane domain. This broad pattern of interaction with multiple subtypes of both α₁- and α₂-adrenoceptors firmly establishes this compound as a promiscuous ligand within this receptor superfamily. This promiscuity, combined with the irreversible nature of its binding, makes it an invaluable agent for probing the distinct physiological roles of these various receptor subtypes.

Interactive Data Table: Documented Receptor Interactions of this compound

Receptor SubtypeInteraction TypeTissue/System StudiedReference
α₁ₐ-AdrenoceptorPartial AgonistRat Caudal Artery, Transfected Cells nih.gov
α₁B-AdrenoceptorInactivation/AntagonistRabbit Thoracic Aorta jst.go.jp
α₁D-AdrenoceptorPartial AgonistRat Aorta nih.gov
α₂ₐ-AdrenoceptorIrreversible AgonistNot specified nih.gov

Cellular and Subcellular Mechanisms of Chloroethylclonidine Action

Impact on G-Protein Coupled Receptor Signaling Cascades

G-protein coupled receptors are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. wikipedia.orgnih.gov Chloroethylclonidine's interaction with specific α-adrenoceptor subtypes triggers a cascade of intracellular events.

Modulation of Adenylyl Cyclase Activity and Cyclic AMP Levels

Adenylyl cyclase is a key enzyme that synthesizes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger, from ATP. colostate.edunih.gov The activity of adenylyl cyclase is regulated by G-proteins. colostate.edu Specifically, Gs proteins stimulate, while Gi proteins inhibit adenylyl cyclase activity. colostate.edu

This compound has been shown to interact with α2-adrenoceptors, which are typically coupled to Gi proteins. guidetopharmacology.org By acting as an irreversible agonist at prejunctional α2-adrenoceptors, this compound can lead to a sustained inhibition of adenylyl cyclase. nih.gov This, in turn, reduces the intracellular levels of cAMP. nih.gov The reduction in cAMP levels can affect a multitude of cellular processes that are dependent on cAMP-mediated signaling, including the activity of protein kinase A (PKA). colostate.edunih.gov

However, the effect of this compound is not limited to α2-adrenoceptors. It also acts as an antagonist at α1B-adrenoceptors. nih.gov While α1-adrenoceptors primarily couple to Gq proteins, some studies suggest that under certain conditions, they can also couple to other G proteins, including Gs or Gi, which could indirectly influence adenylyl cyclase activity. researchgate.net

Table 1: Effect of this compound on Adenylyl Cyclase and cAMP

ParameterEffect of this compoundPrimary Receptor InvolvedG-Protein CouplingReference
Adenylyl Cyclase ActivityInhibitionα2-adrenoceptorGi guidetopharmacology.orgnih.gov
Cyclic AMP (cAMP) LevelsDecreaseα2-adrenoceptorGi nih.gov

Effects on Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization

The phosphoinositide signaling pathway is another major cascade activated by GPCRs. wikipedia.org Upon activation of Gq-coupled receptors, the enzyme phospholipase C (PLC) is stimulated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, while DAG activates protein kinase C (PKC). wikipedia.orgresearchgate.net

This compound is a known antagonist of α1B-adrenoceptors, which are coupled to the Gq protein and subsequently to phosphoinositide hydrolysis. nih.govahajournals.orgresearchgate.net By irreversibly binding to and blocking these receptors, this compound can inhibit norepinephrine-induced phosphoinositide hydrolysis and the subsequent mobilization of intracellular calcium. ahajournals.orgresearchgate.net This has been observed in various cell types, including vascular smooth muscle cells. ahajournals.org However, in some tissues, such as in differentiated oligodendrocytes, the α1A-adrenoceptor subtype, which is insensitive to this compound, is the primary mediator of norepinephrine-induced phosphoinositide hydrolysis. researchgate.net

Table 2: Impact of this compound on Phosphoinositide Signaling

ParameterEffect of this compoundReceptor Subtype TargetedConsequenceReference
Phosphoinositide HydrolysisInhibitionα1B-adrenoceptorDecreased IP3 and DAG production ahajournals.orgresearchgate.net
Intracellular CalciumInhibition of Mobilizationα1B-adrenoceptorReduced calcium-mediated signaling ahajournals.orgresearchgate.net

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK 1/2)

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are central to a wide range of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.org The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a well-studied MAPK cascade that can be activated by GPCRs. frontiersin.orgwikipedia.orgnih.gov

The activation of α1-adrenoceptors can lead to the stimulation of the MAPK/ERK pathway. ahajournals.org This signaling cascade involves the activation of Ras, which in turn activates a kinase cascade comprising Raf, MEK, and finally ERK. wikipedia.org Studies have shown that this compound can block α1-adrenoceptor-mediated mitogenesis by inhibiting the activation of the MAPK pathway. ahajournals.org This indicates that this compound-sensitive α1-adrenoceptors are linked to this proliferative signaling cascade. ahajournals.org The activation of MAPK by α1-adrenoceptors appears to be dependent on the prior activation of phosphoinositide hydrolysis and protein kinase C. ahajournals.org

Dynamics of Receptor Internalization, Trafficking, and Degradation

Agonist-Independent and Agonist-Dependent Receptor Desensitization

Receptor desensitization, a decrease in the response to an agonist upon prolonged or repeated exposure, can occur through homologous or heterologous mechanisms. frontiersin.orgwikipedia.org Homologous desensitization is specific to the activated receptor, while heterologous desensitization affects other receptors as well. wikipedia.org These processes often involve receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) or second-messenger-dependent kinases like PKA and PKC, leading to the binding of β-arrestins and subsequent receptor uncoupling from G-proteins and internalization. mdpi.com

While much of the research on receptor desensitization focuses on agonists, antagonists like this compound can also play a role. By irreversibly binding to α1B-adrenoceptors, this compound effectively removes these receptors from the pool available for agonist binding, leading to a long-lasting desensitization of the cellular response mediated by this subtype. nih.gov This can be considered a form of antagonist-induced, long-term desensitization. Studies on α1a-adrenergic receptors have shown that agonist-induced desensitization and internalization occur, but the desensitization can happen more rapidly than internalization and can be independent of the receptor's carboxyl terminus. nih.gov

Role in Studying Receptor Turnover and Regulatory Processes

The irreversible nature of this compound's binding makes it a valuable tool for studying receptor turnover, which encompasses the synthesis, trafficking, and degradation of receptors. nih.gov By selectively and permanently inactivating a population of receptors, researchers can track the rate at which new receptors are synthesized and inserted into the membrane to restore cellular responsiveness.

For example, by treating cells or tissues with this compound and then measuring the recovery of the response to an agonist over time, one can estimate the rate of receptor turnover. This approach has been used to demonstrate that after this compound treatment, the recovery of α1B-adrenoceptor-mediated responses can take 24 hours or longer, indicating a relatively slow turnover rate for these receptors. nih.gov This provides insights into the dynamic regulation of receptor density and function under physiological and pathological conditions. nih.gov

Interaction with Other Ion Channels and Transporters (e.g., Inward Rectifier K+ Channels)

Beyond its well-documented effects on adrenergic receptors, this compound (CEC) has been shown to directly interact with and inhibit inward rectifier potassium (Kir) channels. This interaction is a distinct pharmacological action, independent of its effects on the alpha-adrenergic system.

Research has demonstrated that CEC inhibits inward rectifier K+ currents in a variety of tissues, including mammalian skeletal muscle and renal afferent arterioles. nih.govnih.gov Studies on isolated skeletal muscle fibers revealed that CEC blocks Kir channels in a voltage-dependent manner. nih.gov This inhibition is more pronounced at hyperpolarized potentials, a characteristic feature of open-channel block. The effect is not mediated by alpha-adrenoceptors, as the inhibition persists even under conditions where these receptors are not involved. nih.gov

Further investigations using recombinant Kir2.1 channels, a key subtype of the Kir family, expressed in cell lines have corroborated these findings. nih.govutupub.fi this compound was found to block these cloned channels with a half-maximal inhibitory concentration (IC50) in the micromolar range, consistent with observations in native tissues. utupub.fi The block of Kir2.1 channels by CEC is concentration-dependent and displays voltage dependency. utupub.fi The inhibition of these channels, which are crucial for setting the resting membrane potential and controlling cellular excitability, represents a significant, non-adrenergic mechanism of action for this compound. nih.gov In renal resistance vessels, the blockade of Kir channels by CEC has been shown to inhibit potassium-induced vasodilation, highlighting a functional consequence of this interaction in the vasculature. nih.gov

Channel TypeTissue/SystemEffect of this compoundKey Findings
Inward Rectifier K+ Channels (Kir) Mammalian Skeletal MuscleInhibitionVoltage-dependent block, independent of alpha-adrenoceptor interaction. nih.gov
Kir2.1 (cloned) Recombinant Cell Lines (HEK293)InhibitionConcentration- and voltage-dependent block; IC50 between 30 µM and 300 µM. utupub.fi
Inward Rectifier K+ Channels (Kir) Rat Renal Afferent ArteriolesInhibitionBlocks K+-induced vasodilation, suggesting a role in regulating vascular tone. nih.gov

Subcellular Localization of this compound's Effects on Receptor Function

The effects of this compound on receptor function are primarily localized to the cell surface (plasma membrane) . Its characteristic irreversible alkylation of certain adrenoceptor subtypes is dependent on the accessibility of the receptor at the cell membrane. nih.gov

This compound's ability to covalently bind to and inactivate receptors is not uniform across all subtypes. This selectivity is not primarily due to differences in binding affinity, as CEC binds to most α1- and α2-adrenoceptor subtypes. nih.gov Instead, the differential inactivation is attributed to the specific conformation and accessibility of the receptor protein embedded within the plasma membrane, which determines whether the reactive aziridinium (B1262131) ion of CEC can form a covalent bond with a suitable nucleophilic residue on the receptor. nih.gov For instance, studies have shown that this compound preferentially alkylates accessible cell surface α1-adrenoceptors. nih.gov

The functional consequences of this cell-surface interaction are observed in downstream signaling pathways that originate at the plasma membrane. For example, the alkylation of α2A-adrenoceptors by this compound at the cell surface leads to a significant reduction in the receptor-mediated elevation of intracellular Ca2+. nih.gov This indicates that the primary site of action, where CEC modulates receptor function, is the plasma membrane where the receptors are initially located and accessible to extracellular ligands.

While G protein-coupled receptors (GPCRs) like the α2-adrenoceptors can undergo internalization and signal from intracellular compartments such as endosomes, there is no direct evidence to suggest that this compound's primary mechanism involves altering receptor trafficking or acting on already internalized receptors. wikipedia.orgbiorxiv.orgelifesciences.org The existing research points to its action being localized at the cell surface, where it binds to and, in susceptible subtypes, irreversibly inactivates adrenergic receptors, thereby modulating signaling cascades at their point of origin. nih.govnih.gov

Subcellular LocationPrimary Action of this compoundConsequence
Plasma Membrane Binds to and alkylates accessible α-adrenoceptor subtypes. nih.govIrreversible inactivation of susceptible receptor subtypes (e.g., α1B, α2A, α2C). nih.gov
Plasma Membrane Blocks inward rectifier K+ channels (e.g., Kir2.1). nih.govutupub.fiAlters membrane potential and cellular excitability. nih.gov
Intracellular (e.g., Cytosol) Modulates downstream signaling pathways originating from the plasma membrane.Reduction in α2A-adrenoceptor-mediated Ca2+ elevation. nih.gov

Pharmacological Characterization in Preclinical Research Models

In Vitro Studies on Receptor Function and Regulation

In vitro methodologies have been fundamental in delineating the specific actions of chloroethylclonidine at a molecular and cellular level. These studies, employing techniques from radioligand binding to functional assays in cells and isolated tissues, have provided a granular view of its receptor pharmacology.

Radioligand binding assays have been crucial in demonstrating the irreversible nature of this compound's interaction with specific adrenoceptor subtypes and its effect on receptor density (Bmax). While this compound has an affinity for all major α-adrenoceptor subtypes, it demonstrates selective irreversible binding. nih.govnih.gov Its primary utility in these assays is not as a competing radioligand itself, but as a tool to selectively eliminate or "knock down" the population of sensitive receptor subtypes, thereby allowing for the characterization of the remaining resistant receptors.

In studies using Chinese hamster ovary (CHO) cells stably expressing the α1B-adrenoceptor, pretreatment with this compound resulted in a marked inactivation of [125I]HEAT binding sites, reducing them by 94.7% to 98.6%. nih.gov This significant reduction in Bmax for the radioligand highlights this compound's efficacy in irreversibly occupying or alkylating the α1B-receptor. Similarly, in native tissues, treatment with 10 μM this compound almost completely abolished the specific binding of [3H]prazosin to α1B-adrenoceptors in rat spleen membranes and reduced binding in rat kidney and cerebral cortex to an extent comparable to their known α1B-receptor content. nih.gov

The affinity (Ki) of this compound for various receptor subtypes has been confirmed through competition binding experiments. nih.gov These studies show that the compound binds to both sensitive (e.g., α1B, α2A, α2C) and relatively resistant (e.g., α1A, α2B) subtypes. nih.govnih.gov The lack of inactivation at resistant subtypes is therefore not due to a lack of binding, but rather a failure of the subsequent alkylation step to occur. nih.gov

ParameterReceptor SubtypeTissue/Cell ModelKey FindingCitation
Bmax Reduction α1BCHO cells94.7-98.6% inactivation of [125I]HEAT binding sites. nih.gov
Bmax Reduction α1BRat SpleenAlmost complete abolition of [3H]prazosin binding. nih.gov
Bmax Reduction α1BCatfish Liver MembranesMarkedly reduced [125I]HEAT binding. nih.gov
Bmax Reduction α2A / α2CTransfected Cell LinesReduced number of detectable α2-adrenoceptors. nih.gov
Affinity (Ki) All α-subtypesVariousBinds to all major subtypes, but irreversibly alkylates a subset. nih.govnih.gov

Recombinant cell lines engineered to express specific receptor subtypes have provided clean, controlled systems for dissecting the functional consequences of this compound's actions.

Studies utilizing Chinese hamster ovary (CHO) cells stably expressing the α1B-adrenoceptor have been particularly informative. nih.gov In this model, α1-adrenoceptor agonists normally induce a dose-dependent increase in cytosolic Ca2+ concentrations ([Ca2+]i). nih.gov Pretreatment with this compound, which inactivates the α1B-receptors, functionally antagonizes this response. nih.gov The pharmacological characteristics of the expressed α1B-receptors in these CHO cells, including their inactivation by this compound, were found to be consistent with those observed in native tissues like the rat liver. nih.gov

The functional relevance of this compound's alkylation of α2-adrenoceptors has also been demonstrated in cell-based assays. In human erythroleukemia (HEL) cells, which endogenously express α2A-adrenoceptors, treatment with this compound significantly reduced the α2A-adrenoceptor-mediated elevations in intracellular Ca2+. nih.gov Furthermore, studies in other transfected cell lines showed that this compound reduced the number of detectable α2-adrenoceptors for the α2-C10 (α2A) and α2-C4 (α2C) subtypes, but not the α2-C2 (α2B) subtype, confirming its functional selectivity. nih.gov While Rat-1 fibroblasts are used in preclinical research, specific functional assay data involving this compound in this cell line is not prominently documented in the reviewed literature. mdpi.com

Isolated tissue preparations have been instrumental in characterizing the dualistic pharmacological profile of this compound. In these models, it demonstrates both irreversible α1-antagonism and irreversible α2-agonism.

Rat Aorta: In the rat aorta, this compound behaves as an irreversible α1-adrenoceptor antagonist. nih.gov It reduces the maximum contractile response to α1-agonists like noradrenaline. nih.gov However, a unique characteristic is that after exposure to this compound, high concentrations of noradrenaline can produce contractions that are resistant to subsequent blockade by standard α1-antagonists like prazosin. This complex interaction suggests that this compound has two distinct actions in this tissue. nih.gov Studies in aortas from α1D-adrenoceptor knockout mice have further used this compound to reveal that α1A-adrenoceptors mediate contraction in the absence of the α1D subtype. nih.gov

Rat Caudal Artery: this compound elicits a contractile response in the rat caudal artery, acting as a partial α1-adrenoceptor agonist in this tissue. nih.gov The time-course of this contraction is faster than that observed in the aorta. nih.gov

Rat Vas Deferens: In the isolated vas deferens of the rat, this compound acts as an irreversible agonist at prejunctional α2-adrenoceptors. nih.gov This action leads to a reduction in the release of neurotransmitters like noradrenaline and its co-transmitter, ATP, thereby inhibiting the neurogenic contractile response. nih.gov

Tissue PreparationPrimary Action of this compoundKey FindingCitation
Rat Aorta Irreversible α1-AntagonistReduces maximum response to noradrenaline; high noradrenaline concentrations can produce a prazosin-resistant contraction post-CEC. nih.gov
Rat Caudal Artery Partial α1-AgonistElicits a direct contractile response. nih.gov
Rat Vas Deferens Irreversible α2-AgonistInhibits neurotransmitter release by activating prejunctional α2-adrenoceptors. nih.gov

In Vivo Preclinical Investigations in Animal Models

In vivo studies have extended the findings from isolated systems to understand the role of this compound-sensitive receptors in the central nervous system.

This compound has been a valuable tool for differentiating α1-adrenergic receptor subtypes within the rodent brain. Its ability to selectively inactivate certain subtypes allows researchers to probe the function and distribution of those that remain.

Preclinical research in rats has revealed significant regional variations in the sensitivity of α1-adrenoceptors to this compound. nih.gov By pretreating brain tissue with the compound, researchers can quantify the proportion of CEC-sensitive versus CEC-insensitive receptors in different areas.

Studies measuring the binding of the radioligand 125I-IBE found that pretreatment with this compound significantly reduced receptor density in all brain regions examined, but the extent of this reduction varied. nih.gov The cerebral cortex and cerebellum were found to have the highest proportion of CEC-sensitive sites. nih.gov In contrast, the hippocampus and spinal cord had the highest proportion of CEC-insensitive sites. nih.gov

Central Nervous System Receptor Characterization (e.g., Rodent Brain Regions)

Contribution to Neurotransmitter Systems Modulation (e.g., Noradrenaline, Dopamine (B1211576), Serotonin)

This compound's primary and most studied action is on the noradrenergic system through its interaction with α-adrenoceptors. It functions as an irreversible antagonist at α1-adrenoceptors and as an irreversible agonist at α2-adrenoceptors. nih.gov The α2-adrenoceptors are often located presynaptically on noradrenergic neurons and act as autoreceptors that provide negative feedback on noradrenaline release. wikipedia.org By acting as an agonist at these presynaptic α2-adrenoceptors, this compound can reduce the release of noradrenaline. nih.gov This effect is particularly useful in experimental settings for studying the consequences of modulating noradrenergic transmission. nih.gov

In contrast to its well-defined effects on the noradrenergic system, the direct modulatory actions of this compound on the dopamine and serotonin (B10506) systems are less characterized. Research has often focused on the downstream effects of α-adrenoceptor modulation on these systems. For instance, studies on the parent compound, clonidine (B47849), have shown that chronic administration can lead to changes in dopamine turnover in brain regions like the corpus striatum. nih.gov Dopamine and noradrenaline systems are known to have significant cross-talk and functional overlap in various brain regions, including the prefrontal cortex and hippocampus. nih.gov However, direct investigations into this compound's specific interactions with dopamine or serotonin receptors and transporters are not extensively documented in the available literature.

Cardiovascular System Research in Animal Models (e.g., Rat, Canine)

This compound has been extensively used as a pharmacological tool to investigate the role of α-adrenoceptor subtypes in the cardiovascular systems of various animal models, including rats and dogs.

This compound has been instrumental in differentiating α1-adrenoceptor subtypes in the vascular smooth muscle of rats. nih.gov It exhibits selectivity by causing irreversible blockade of α1B and α1D subtypes while having a lesser effect on α1A-adrenoceptors. nih.govnih.gov This property allows researchers to identify the specific receptor subtypes responsible for vasoconstriction in different blood vessels.

Rat Aorta: Studies have shown that the rat aorta primarily contains α1B-adrenoceptors. nih.gov Pretreatment with this compound leads to a significant reduction in the maximum contractile response to noradrenaline in this tissue, indicating an irreversible blockade of the resident α1B-receptors. nih.govnih.gov

Rat Caudal and Renal Arteries: In contrast, the rat renal artery's contractile response to noradrenaline is largely unaffected by this compound, suggesting these vessels predominantly feature α1A-adrenoceptors. nih.gov The rat caudal artery appears to contain a mix of subtypes, with this compound acting as a partial agonist at α1A-adrenoceptors and an antagonist at others. nih.govnih.gov

Canine Blood Vessels: In canine models, this compound's effects also vary by vessel type. In the dorsal pedal artery, it can potentiate the response to noradrenaline at lower concentrations but reduces the maximum response at higher concentrations. nih.gov In the saphenous vein, it generally acts as an inhibitor of the response to phenylephrine (B352888). nih.gov These findings highlight that α1-adrenoceptor populations differ not only between species but also between different vascular beds within the same animal. nih.gov

Table 1: Effect of this compound on Noradrenaline-Induced Contractions in Various Rat Blood Vessels

Blood Vessel Predominant α1-Subtype Effect of this compound Pretreatment
Aorta α1B nih.gov Large shift and decrease in maximum contraction. nih.gov
Renal Artery α1A nih.gov No effect on contraction. nih.gov
Mesenteric Artery Mixture of α1A and α1B nih.gov Partial attenuation of contraction. nih.gov
Portal Vein Mixture of α1A and α1B nih.gov Partial attenuation of contraction. nih.gov

The autonomic nervous system, particularly the sympathetic branch, is a key regulator of blood pressure and heart rate. mdpi.com this compound has been used to probe the role of specific α-adrenoceptors in this regulation.

In conscious rats, this compound has been observed to cause a decrease in mean arterial blood pressure and heart rate. uky.edu The hypotensive and bradycardic effects are not believed to result from the blockade of peripheral α2 or β1 adrenoceptors, nor from the stimulation of central α2-adrenoceptors. uky.edu This suggests a distinct mechanism of action compared to other α-blockers like prazosin, which typically induces tachycardia alongside hypotension. uky.edu

In anesthetized dog models, this compound has been used to study its influence on cardiac arrhythmias during ischemia. nih.gov Research indicates that blockade of the α1-adrenoceptor subtype sensitive to this compound can increase the incidence of lethal arrhythmias during coronary occlusion, especially when the heart rate is rapid. nih.gov This points to a complex role for this specific receptor subtype in modulating cardiac electrophysiology under ischemic conditions. nih.gov

Endocrine System Receptor Studies (e.g., Pancreatic Islets, Adrenal Gland)

The endocrine system features adrenoceptors that regulate hormone secretion. This compound has been applied to study these receptors, particularly in the pancreas.

The secretion of insulin (B600854) from pancreatic β-cells is inhibited by the activation of α2-adrenoceptors. wikipedia.orgnih.gov This activation is thought to decrease calcium influx through voltage-dependent channels, an action mediated by a G-protein. nih.gov In conscious rabbits, α2-adrenoceptor stimulation with clonidine leads to hyperglycemia, accompanied by an inhibition of insulin secretion. nih.gov While direct studies using this compound to irreversibly block these specific pancreatic receptors are less common, its known activity as an irreversible α2-agonist/antagonist makes it a relevant tool for dissecting the specific subtypes (α2A, α2B, α2C) involved in the regulation of insulin release.

Renal and Gastrointestinal System Receptor Investigations

α-Adrenergic receptors are present in both the renal and gastrointestinal systems, where they influence functions like vasoconstriction, tubular transport, and smooth muscle motility. wikipedia.orgnih.gov

Renal System: The α1A-adrenoceptor subtype is predominant in rat renal arteries, mediating vasoconstriction. wikipedia.orgnih.gov this compound's inability to block noradrenaline-induced contractions in this artery helped establish this fact. nih.gov This contrasts with the rat aorta (α1B), demonstrating regional vascular heterogeneity in receptor subtypes. nih.gov

Gastrointestinal System: In the gastrointestinal tract, α-adrenoceptors, particularly α2 subtypes, are involved in regulating neurotransmitter release from enteric neurons and controlling sphincter contraction. wikipedia.org this compound has been used in preparations like the rat vas deferens, a model for peripheral sympathetic neurotransmission, to demonstrate its irreversible agonist activity at presynaptic α2-adrenoceptors, which inhibits neurotransmitter release. nih.gov This provides a model for its potential actions on α2-receptors within the enteric nervous system.

Skeletal System Receptor Investigations (e.g., Osteoblast Cell Lines)

While adrenoceptors are known to be present in bone cells and play a role in bone metabolism, specific investigations using this compound to characterize these receptors in skeletal system models like osteoblast cell lines are not widely reported in the currently available scientific literature. Research in this area has primarily focused on the effects of more common β-adrenoceptor agonists and antagonists.

Use as a Pharmacological Lesioning Agent for Selective Receptor Studies

This compound is an alkylating agent derived from clonidine that has been instrumental in the characterization of α-adrenoceptor subtypes. nih.gov Its utility as a pharmacological lesioning agent stems from its ability to bind irreversibly to certain receptors, effectively removing them from the functional pool. This allows researchers to study the physiological and pharmacological consequences of a specific receptor population's absence.

The compound's mechanism of action involves the formation of a reactive aziridinium (B1262131) ion intermediate, which then forms a stable, covalent bond with specific amino acid residues within the receptor's binding pocket. nih.govnih.gov This irreversible binding leads to the inactivation of the receptor. nih.gov Studies have shown that this compound selectively inactivates α1B-, α2A-, and α2C-adrenoceptors, while α1A- and α2B-adrenoceptors are comparatively resistant to its alkylating effects, even though the compound can still bind to them. nih.gov This selectivity is crucial for its use in dissecting the specific roles of different α-adrenoceptor subtypes in various tissues and physiological processes.

Irreversible Inactivation for Receptor Reserve and Receptor Function Studies

The irreversible nature of this compound's antagonism is a key feature exploited in studies of receptor reserve and function. By selectively and permanently inactivating a proportion of a specific receptor subtype, researchers can investigate the relationship between receptor number and the maximal response an agonist can elicit. The concept of "receptor reserve" (also known as "spare receptors") refers to a situation where the maximal physiological response to an agonist can be achieved when only a fraction of the available receptors are occupied.

By treating tissues with this compound, the number of functional receptors is reduced. If a full agonist can still produce a maximal response after a significant portion of receptors have been inactivated, it indicates the presence of a receptor reserve. Conversely, if the maximal response is diminished, it suggests that all receptors are necessary to achieve the full effect.

Research has demonstrated that this compound's alkylation is functionally significant. For instance, treatment of human erythroleukemia (HEL) cells with this compound significantly reduced α2A-adrenoceptor-mediated elevations in intracellular calcium, confirming that the receptor inactivation translates to a loss of function. nih.gov In the rat vas deferens, this compound has been characterized as an irreversible partial agonist at prejunctional α2-adrenoceptors, reducing the release of neurotransmitters like noradrenaline. nih.govcapes.gov.br This irreversible activation and subsequent desensitization or inactivation provides another avenue to probe receptor function. nih.govcapes.gov.br

The selectivity of this compound's irreversible binding has been demonstrated across various tissues and cell lines. The table below summarizes findings on its differential effects on α-adrenoceptor subtypes.

Table 1: Selective Inactivation of α-Adrenoceptor Subtypes by this compound

Tissue/Cell Line Receptor Subtype(s) Studied Effect of this compound Treatment Reference
Rat Spleen α1B Almost complete abolition of [3H]prazosin binding nih.gov
Rat Cerebral Cortex α1B Reduction in specific binding comparable to α1B content nih.gov
Human Platelets α2A Marked reduction of [3H]rauwolscine binding nih.gov
Cell Line (transfected) α2-C10 (α2A) Reduced number of detectable receptors nih.gov
Cell Line (transfected) α2-C4 (α2C) Reduced number of detectable receptors nih.gov
Cell Line (transfected) α2-C2 (α2B) No inactivation observed nih.gov

Assessment of Receptor Compensation and Adaptations Post-Lesion

Pharmacological lesioning with this compound provides a valuable model for studying how physiological systems adapt to a persistent loss of specific receptor function. By creating a state of receptor deficiency, researchers can observe compensatory mechanisms that may arise over time, such as changes in the expression of other receptors or alterations in downstream signaling pathways.

A study investigating the effects of this compound in blood vessels from dogs with and without heart failure illustrates this application. nih.gov Heart failure is a pathological state associated with significant neurohumoral adaptations, including changes in adrenergic signaling. By comparing the interaction of this compound with α-adrenoceptor agonists in tissues from healthy and heart-failure animals, researchers could assess how the disease state alters receptor function and response to the lesioning agent. nih.gov

In the saphenous vein from healthy animals, the antagonism of noradrenaline by this compound was not surmountable, consistent with its irreversible action. nih.gov However, in veins from dogs with heart failure, the antagonism became competitive, suggesting that the chronic pathological state had altered the receptor environment or its interaction with the drug. nih.gov Furthermore, in the dorsal pedal artery, this compound's effects on responses to phenylephrine and methoxamine (B1676408) were different in healthy versus heart-failure states, indicating that the underlying receptor populations or their coupling to response pathways had been altered by the disease. nih.gov These findings demonstrate that this compound can be used as a probe to unmask and study adaptive changes in receptor systems under different physiological and pathological conditions.

The table below highlights the differential interactions observed in a preclinical model of heart failure, showcasing the use of this compound in assessing physiological adaptations.

Table 2: this compound Interaction with α-Adrenoceptor Agonists in Canine Blood Vessels With and Without Heart Failure (HF)

Blood Vessel Agonist Condition Effect of this compound Reference
Saphenous Vein Noradrenaline Non-Paced (Healthy) Non-surmountable antagonism nih.gov
Saphenous Vein Noradrenaline Heart Failure Competitive antagonism nih.gov
Saphenous Vein Phenylephrine Non-Paced (Healthy) Inhibited response nih.gov
Saphenous Vein Phenylephrine Heart Failure Inhibitory effect was less marked nih.gov
Dorsal Pedal Artery Phenylephrine Non-Paced (Healthy) Potentiation at low concentrations, inhibition at high concentrations nih.gov

Methodological Applications and Experimental Paradigms Utilizing Chloroethylclonidine

Development of Receptor Subtype-Selective Pharmacological Tools

Chloroethylclonidine's utility as a pharmacological tool stems from its differential and often irreversible interaction with various α-adrenoceptor subtypes. nih.govnih.gov It binds to all major α-adrenoceptor subtypes but demonstrates irreversible inactivation primarily at α1B-, α1D-, α2A-, and α2C-adrenoceptors. nih.govnih.gov In contrast, α1A- and α2B-adrenoceptors are notably resistant to its alkylating effects, even though this compound can still bind to them. nih.govnih.gov

This selective inactivation is the basis for its use as a tool to pharmacologically isolate and study specific receptor populations. Functionally, it acts as an irreversible antagonist at α1-adrenoceptors, with a clear selectivity profile where α1A-adrenoceptors remain largely unaffected. nih.govnih.gov Concurrently, it can behave as an irreversible agonist at certain α2-adrenoceptors, such as those found prejunctionally in the rat vas deferens and postjunctionally in the dog saphenous vein. nih.govnih.gov This dual functionality—selective irreversible antagonism and irreversible agonism—allows researchers to probe the distinct roles of adrenoceptor subtypes that would be difficult to parse with reversible ligands alone.

The development of this compound provided a chemical probe to distinguish between α1A- and α1B-adrenoceptors, which was a significant advancement in the field. nih.gov This selectivity allows for the functional knockout of sensitive subtypes in a tissue or cell preparation, thereby enabling the study of the remaining resistant subtypes in isolation.

Quantification and Topographical Mapping of Receptor Populations in Tissues and Cells

The irreversible nature of this compound's binding to sensitive α-adrenoceptor subtypes provides a powerful method for quantifying their relative abundance in various tissues. By treating tissue membranes or cells with this compound, the sensitive receptor population is alkylated and can no longer be detected by subsequent radioligand binding assays. nih.gov The difference in receptor density measured before and after treatment reveals the proportion of the this compound-sensitive subtype.

For example, studies have utilized this paradigm to map the distribution of α1B-adrenoceptors. nih.gov Treatment of membranes from rat spleen with this compound resulted in an almost complete elimination of [3H]prazosin binding, indicating that the α1-adrenoceptors in this tissue are predominantly of the α1B subtype. nih.gov In other tissues, the reduction in binding corresponds to the known proportion of α1B receptors. nih.gov Similarly, this method has been applied to quantify α2-adrenoceptor subtypes, where this compound treatment markedly reduced [3H]rauwolscine binding in human platelet and kidney membranes, which are rich in α2A- and α2C-adrenoceptors, respectively. nih.gov

Table 1: Quantification of α-Adrenoceptor Subtypes Using this compound This table summarizes findings from radioligand binding studies where this compound was used to inactivate sensitive receptor subtypes, allowing for their quantification.

Tissue/Cell TypeRadioligandEffect of this compound TreatmentInferred Receptor Subtype(s) QuantifiedReference
Rat Spleen[3H]prazosinAlmost complete abolition of bindingα1B nih.gov
Rat Kidney[3H]prazosinPartial reduction in bindingα1B nih.gov
Rat Cerebral Cortex[3H]prazosinPartial reduction in bindingα1B nih.gov
Human Platelet Membranes[3H]rauwolscineMarked reduction in bindingα2A nih.gov
Human Kidney Membranes[3H]rauwolscineMarked reduction in bindingα2C nih.gov
Rat Kidney[3H]rauwolscineNo effect on bindingα2B (resistant subtype) nih.gov

Elucidation of Receptor Heterogeneity and Subtype Functional Roles

This compound has been instrumental in uncovering the functional heterogeneity of α-adrenoceptors in various physiological systems. By selectively inactivating certain subtypes, researchers can attribute specific physiological responses to the remaining active subtypes.

Studies in rat blood vessels have demonstrated that this compound can act as a partial agonist at α1A-adrenoceptors in caudal arteries and α1D-adrenoceptors in the aorta of spontaneously hypertensive rats. nih.gov This finding suggests that these specific subtypes are involved in the contractile responses of these vessels. nih.gov In other experimental setups, such as rat-1 fibroblasts expressing recombinant receptors, this compound induced Ca2+ mobilization in cells with α1a-adrenoceptors but not in those expressing α1b- or α1d-adrenoceptors, confirming its role as a partial agonist specifically at the α1a subtype. nih.gov

Furthermore, its application in ex vivo tissues from pathological models, such as heart failure, has revealed that the functional roles and interactions of receptor subtypes can change with disease state. nih.gov For instance, the interaction of this compound with α-adrenoceptor agonists differed significantly in blood vessels from dogs with heart failure compared to healthy controls, indicating a shift in receptor population or function. nih.gov In the rat aorta, receptor protection experiments using this compound showed that a prazosin-resistant contraction to noradrenaline was mediated by α2-adrenoceptors, revealing a role for a normally "silent" receptor population. nih.gov

Investigation of Ligand-Receptor Interaction Kinetics and Allosteric Modulation

This compound's mechanism of action provides a unique model for studying ligand-receptor interaction kinetics. Its effects are mediated by the formation of a reactive aziridinium (B1262131) ion intermediate, which then forms a covalent bond with nucleophilic residues, such as cysteine, within the receptor's binding pocket. nih.govnih.gov This irreversible covalent interaction represents a specific type of binding kinetic that contrasts with the reversible equilibrium binding of most ligands. nih.gov

Research using the substituted cysteine-accessibility method has explored the kinetics of this interaction in detail. nih.gov By engineering cysteine mutations at different positions in the human α2A-adrenergic receptor, investigators could measure the rate of reaction between this compound and the receptor. nih.govnih.gov These studies revealed that the rate of reaction varied depending on the position of the cysteine residue. nih.gov Interestingly, the reaction rate of the agonist this compound with a cysteine at position 200 was significantly faster than that of a non-specific sulfhydryl reagent, suggesting that this compound may preferentially bind to and stabilize an active receptor conformation (R*), providing insight into the conformational kinetics of receptor activation. nih.gov This preferential interaction with a specific receptor state is a hallmark of allosteric modulation, where a ligand influences the receptor's conformation and its affinity or efficacy for other ligands.

Integration with Molecular Biology Techniques (e.g., Gene Transfection, Mutant Receptor Studies)

The advent of molecular biology has greatly enhanced the precision of pharmacological studies using this compound. By expressing specific wild-type or mutant adrenoceptor subtypes in cell lines that lack endogenous receptors, researchers can study the interaction of this compound with a single, defined receptor population. nih.govnih.govnih.gov

This approach has been pivotal in confirming its subtype selectivity. For example, studies in cell lines transfected with different α2-adrenoceptor genes (α2-C10, α2-C4, α2-C2) showed that this compound reduced the number of detectable α2-C10 (α2A) and α2-C4 (α2C) receptors, but not α2-C2 (α2B) receptors. nih.gov This confirmed the resistance of the α2B subtype to irreversible inactivation. nih.gov

Site-directed mutagenesis has been combined with this compound treatment to map the ligand-binding pocket. nih.govresearchgate.net In one study, residues in the fifth transmembrane domain of the human α2A-adrenoceptor were mutated to cysteine. nih.gov The irreversible binding of this compound was then used as a probe to determine which of these engineered cysteines were exposed within the binding crevice, helping to validate three-dimensional models of the receptor structure. nih.gov

Table 2: Application of this compound in Genetically Modified Cell Systems This table highlights key findings from studies where this compound was used in combination with molecular biology techniques.

Cell Line / SystemMolecular ModificationKey Finding with this compound (CEC)Inferred PropertyReference
Rat-1 FibroblastsStably expressing α1a-adrenoceptorsCEC increased intracellular Ca2+Partial agonist activity at α1a-receptors nih.gov
Rat-1 FibroblastsStably expressing α1b- or α1d-adrenoceptorsCEC did not increase intracellular Ca2+ but inhibited noradrenaline's effectNo agonist activity at α1b/α1d-receptors nih.gov
Transfected Cell LinesExpressing α2-C10 (α2A) or α2-C4 (α2C) genesCEC reduced the number of detectable receptorsIrreversible inactivation of α2A and α2C subtypes nih.gov
Transfected Cell LinesExpressing α2-C2 (α2B) geneCEC did not reduce the number of detectable receptorsResistance of the α2B subtype to inactivation nih.gov
Human α2A-ARSite-directed mutagenesis (cysteine mutations in TM5)CEC bound irreversibly to engineered cysteines at specific positionsIdentified residues exposed in the binding pocket nih.gov

Application in Ex Vivo Tissue Preparations for Receptor Characterization

Ex vivo tissue preparations remain a cornerstone of pharmacological research, and this compound is frequently used in these systems to characterize native receptor function and distribution. Isolated tissues such as blood vessels, vas deferens, and others provide an integrated system where the functional consequences of receptor modulation can be observed directly. nih.govnih.govnih.gov

The use of this compound in isolated blood vessels from normotensive and hypertensive rats has helped to characterize the role of specific α1-adrenoceptor subtypes (α1A and α1D) in mediating vasoconstriction and how this may be altered in hypertension. nih.gov

Tissue PreparationExperimental Observation with this compound (CEC)Conclusion about Receptor Function/SubtypeReference
Rat AortaIrreversible blockade of norepinephrine-induced contractionsFunctional antagonism of α1-adrenoceptors nih.gov
Rat AortaInduces a prazosin-resistant contraction to noradrenalineIrreversible agonism at normally silent α2-adrenoceptors nih.gov
Rat Vas DeferensActs as an irreversible α2-adrenoceptor agonistPrejunctional α2-adrenoceptors are sensitive nih.govnih.gov
Dog Saphenous VeinActs as an irreversible α2-adrenoceptor agonistPostjunctional α2-adrenoceptors are sensitive nih.govnih.gov
Rat Caudal ArteryElicits contraction via partial agonismFunctional role of α1A-adrenoceptors in contraction nih.gov
Canine Dorsal Pedal Artery & Saphenous VeinHeterogeneous interactions with other agonists, altered in heart failureReceptor populations and functions are vessel-dependent and change with pathology nih.gov

Theoretical Implications and Future Research Avenues

Contributions to the Fundamental Understanding of Adrenergic Receptor Biology

Chloroethylclonidine has been instrumental in dissecting the heterogeneity of the α-adrenergic receptor family. Before the widespread use of molecular cloning, pharmacologists relied on agents with distinct profiles to differentiate receptor subtypes. This compound, with its unique pattern of irreversible binding, became a cornerstone of this pharmacological classification.

Its primary contribution lies in its ability to selectively and irreversibly inactivate certain α-adrenoceptor subtypes while leaving others unaffected, even if it binds to them. nih.gov Research has demonstrated that this compound has an affinity for all major α-adrenoceptor subtypes but only forms irreversible covalent bonds with a specific subset. nih.gov Specifically, it irreversibly inactivates α1B, α1D, α2A, and α2C-adrenoceptors. nih.govnih.gov In contrast, the α1A and α2B subtypes, although bound by the compound, are largely resistant to its alkylating action. nih.gov This differential inactivation allowed researchers to functionally isolate and characterize the roles of specific subtypes in various tissues. For instance, treatment of tissues with this compound could eliminate the functional responses mediated by α1B-receptors, thereby unmasking the contributions of the resistant α1A-receptors to a physiological process like vascular contraction. nih.govnih.gov

Functionally, this compound behaves as an irreversible antagonist at α1-adrenoceptors and as an irreversible agonist at α2-adrenoceptors. nih.gov This dualistic action within the same receptor family is a significant finding in itself, highlighting the subtle structural differences between subtypes that dictate not only binding but also the ultimate functional outcome of that binding event. Studies in the rat vas deferens confirmed its role as an irreversible agonist at prejunctional α2-adrenoceptors, reducing neurotransmitter release. nih.gov This selective and durable action has provided a clearer understanding of the distinct physiological roles governed by each receptor subtype, such as the differential involvement of α1D and α1A-adrenoceptors in the contraction of aortas versus caudal arteries. nih.gov

Table 1: Adrenergic Receptor Subtype Selectivity of this compound

Receptor Subtype Binding Affinity Action Nature of Interaction Reference
α1A High Resistant to inactivation Reversible Binding nih.gov
α1B High Antagonist Irreversible Alkylation nih.govnih.gov
α1D High Antagonist Irreversible Alkylation nih.govnih.gov
α2A High Agonist Irreversible Alkylation nih.govnih.gov
α2B High Resistant to inactivation Reversible Binding nih.gov
α2C High Agonist Irreversible Alkylation nih.govnih.gov

Advanced Conceptual Models of Irreversible Ligand-Receptor Interactions and Functional Consequences

This compound's mechanism of action has advanced the conceptual understanding of how ligands can interact with G protein-coupled receptors (GPCRs) beyond simple reversible occupancy. It acts as a reactive alkylating agent, spontaneously forming a highly reactive aziridinium (B1262131) ion intermediate in solution. nih.gov This cation then forms a stable, covalent bond with nucleophilic residues, such as cysteine, within the receptor's binding pocket. nih.govnih.gov

This irreversible binding has profound functional consequences. Unlike a competitive antagonist, which can be displaced by increasing concentrations of an agonist, this compound's covalent modification effectively removes the receptor from the functional pool. nih.gov This leads to a non-surmountable antagonism, characterized by a depression of the maximum possible response to an agonist. nih.gov Conversely, when it acts as an irreversible agonist (as with α2A-receptors), it "locks" the receptor in an active conformational state, leading to persistent signaling. nih.govnih.gov

The use of this compound has also refined the "receptor protection" experimental paradigm. nih.govnih.gov In this model, a tissue is pre-treated with a reversible ligand that occupies the binding site before the introduction of this compound. The reversible ligand "protects" the receptor from covalent modification. nih.gov Washout of the reversible ligand restores the receptor's function, providing definitive proof that the observed effects of this compound are mediated specifically through that binding site. nih.gov This elegant experimental design, heavily reliant on tools like this compound, has become a classic method for confirming the site of action of drugs and for quantifying receptor reserves.

Table 2: Functional Consequences of this compound's Irreversible Interactions

Interaction Type Molecular Mechanism Functional Outcome Conceptual Model Reference
Irreversible Antagonism Covalent bond formation in the binding pocket of α1B/α1D receptors. Reduces the number of available receptors, depressing the maximal response to an agonist. Non-competitive, non-surmountable blockade. nih.govnih.gov
Irreversible Agonism Covalent bond formation that stabilizes an active receptor conformation in α2A/α2C receptors. Persistent receptor activation and downstream signaling, even after washout of the free drug. "Locked-on" state of receptor activation. nih.govnih.gov
Receptor Protection A reversible ligand sterically hinders this compound from accessing its binding site. The receptor is shielded from irreversible alkylation and retains its function. Direct confirmation of a drug's binding site. nih.govnih.gov

Unexplored Research Questions and Hypotheses Stemming from this compound's Actions

The complex actions of this compound open up numerous avenues for future investigation. Its unique pharmacological profile generates several key research questions:

What is the molecular basis for differential alkylation? A central mystery is why this compound irreversibly alkylates α1B and α2A receptors but not α1A and α2B receptors, despite binding to all of them. nih.gov This suggests subtle but critical differences in the topography of their binding pockets. A key hypothesis is that the resistant subtypes lack a suitably positioned nucleophilic residue (like cysteine) at the precise location required for covalent bond formation by the aziridinium ion. nih.gov Future studies combining computational modeling with site-directed mutagenesis could systematically map the binding pockets of the resistant subtypes to identify the structural determinants of this resistance.

How does the same molecule act as an irreversible agonist and antagonist? The ability of this compound to be an irreversible antagonist at α1-subtypes and an irreversible agonist at α2-subtypes is remarkable. nih.gov This implies that the covalent bond it forms either prevents the conformational change needed for activation in α1-receptors or permanently locks the receptor into an active state in α2-receptors. What structural features of the receptor dictate this divergent outcome? Research could focus on creating chimeric receptors (swapping domains between α1 and α2 subtypes) to pinpoint the regions responsible for this functional switch.

How does pathophysiology alter receptor sensitivity to alkylation? Studies have shown that the interaction between this compound and α-adrenoceptors can change in pathological states like heart failure. nih.gov This raises the question of whether disease states alter receptor conformation, accessibility of the binding pocket, or the expression of specific subtypes. This leads to the hypothesis that the pharmacological profile of receptors is not static but can be dynamically modified by chronic disease, a concept with significant therapeutic implications.

What is the genetic basis for strain-dependent responses? Research has noted marked differences in how various rat strains (e.g., Wistar, WKY, SHR) respond to this compound, suggesting differing numbers or functions of α1D-adrenoceptors. nih.gov This points to a genetic component controlling α-adrenoceptor expression and function, which could be explored using genomic and transcriptomic approaches to understand variability in drug responses.

Potential for Deriving Novel Pharmacological Probes and Structural Insights from its Scaffold

The chemical structure of this compound—an imidazoline (B1206853) core with a reactive chloroethyl moiety—serves as a powerful template for developing new pharmacological tools and for gaining deeper structural insights into receptor biology.

Its most significant application in this area has been its use as a molecular probe to map the physical structure of a receptor's binding site. In a landmark study, researchers used this compound in combination with site-directed mutagenesis on the human α2A-adrenergic receptor. nih.gov They systematically replaced amino acids in the fifth transmembrane domain with cysteine and then tested whether this compound could still bind irreversibly. This approach successfully identified the specific residues exposed within the binding pocket that are responsible for the covalent interaction, providing an experimental model of the ligand-receptor interface. nih.gov This method represents a powerful tool for the structural characterization of GPCRs, which are notoriously difficult to crystallize.

The potential for future development is considerable:

Subtype-Selective Probes: The scaffold of this compound could be chemically modified to enhance its selectivity for other receptor subtypes. By altering the aromatic substitution or the linker to the reactive group, it may be possible to create novel probes that can irreversibly and selectively target α1A or α2B receptors, or even specific imidazoline receptor subtypes.

Photoaffinity Labels: The chloroethyl group could be replaced with a photo-reactive group to create a photoaffinity label. Such a compound would only form a covalent bond upon exposure to UV light, giving researchers precise temporal control over receptor inactivation, allowing for more nuanced studies of receptor signaling and trafficking.

Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold could allow for the direct visualization of receptor localization and movement within a living cell. A probe that binds irreversibly would be particularly useful for tracking the fate of a receptor population over time, from synthesis to internalization and degradation.

By leveraging the foundational principles demonstrated by this compound, a new generation of sophisticated chemical probes can be developed to further unravel the complexities of receptor structure and function.

Q & A

Q. How can researchers experimentally confirm chloroethylclonidine's dual role as an α1-adrenoceptor agonist and antagonist?

Methodological Answer: To distinguish between agonist and antagonist effects, perform cumulative concentration-response curves in isolated arteries (e.g., rat caudal artery or aorta). Pre-incubate tissues with this compound (1–100 μM) for 45 minutes, followed by thorough washing to remove unbound agent. Measure contractile responses to noradrenaline before and after incubation. Agonist activity is observed as direct contraction during incubation, while antagonist effects manifest as rightward shifts or reduced maximal responses in post-incubation noradrenaline curves . Use subtype-selective antagonists (e.g., BMY 7378 for α1D, 5-methylurapidil for α1A) to confirm receptor specificity.

Q. What protocols ensure reproducibility when testing this compound's receptor subtype selectivity?

Methodological Answer: Standardize tissue preparation (e.g., arterial ring tension measurements) and pharmacological blockers to isolate α1-adrenoceptor subtypes. For example:

  • Block β- and α2-adrenoceptors with (+)-propranolol (100 nM) and rauwolscine (100 nM).
  • Protect specific subtypes by pre-treating tissues with antagonists (e.g., BMY 7378 for α1D) before this compound exposure.
  • Use high KCl (80 mM) to assess α1-independent contraction as a control . Validate results across multiple strains (e.g., Wistar, SHR) to account for interspecies variability .

Q. How should researchers design dose-response experiments to evaluate this compound's irreversible binding?

Methodological Answer: Employ a two-phase protocol:

  • Phase 1 : Incubate tissues with increasing this compound concentrations (1–100 μM) for 45 minutes. Wash thoroughly to remove reversibly bound agents.
  • Phase 2 : Perform noradrenaline concentration-response curves. Irreversible antagonism is confirmed by non-parallel rightward shifts and reduced maximal responses proportional to this compound concentration. Fit data to a two-site model to quantify high- (α1D) and low-affinity (α1A) components .

Advanced Research Questions

Q. How can contradictory data on this compound's α1B-adrenoceptor activity be resolved?

Methodological Answer: Contradictions arise from species-specific receptor expression and alkylation kinetics. For example:

  • In human skeletal muscle arteries, 1 μM this compound shows no α1B-selective antagonism, but 10 μM non-specifically reduces responses to both α1A and α1B agonists .
  • Use recombinant receptor systems to isolate subtypes and quantify alkylation efficiency (e.g., EC50 values for this compound in α1A vs. α1B-expressing cells). Pair with radioligand binding assays to verify subtype affinity .

Q. What experimental strategies address strain-dependent variability in this compound responses (e.g., Wistar vs. SHR)?

Methodological Answer:

  • Compare contractile responses in normotensive (WKY) and hypertensive (SHR) models under standardized conditions. For instance, SHR aorta exhibits 44.4% maximal contraction vs. 38.7% in Wistar under 100 μM this compound, suggesting altered α1D-adrenoceptor density or signaling .
  • Quantify receptor subtypes via qPCR or immunohistochemistry. For example, WKY aorta shows higher α1D expression than Wistar, correlating with enhanced this compound sensitivity .
  • Assess post-receptor pathways (e.g., G-protein coupling, protein kinase C activity) using inhibitors like GF109203X to explain strain-specific efficacy .

Q. How can researchers differentiate between this compound's partial agonism and irreversible antagonism in complex tissues?

Methodological Answer:

  • Partial Agonism : Measure direct contractions at varying concentrations (e.g., 1–100 μM). In WKY caudal arteries, this compound elicits 37% of maximal noradrenaline response, indicating partial agonism .
  • Irreversible Antagonism : Pre-incubate tissues with this compound, wash, and challenge with noradrenaline. A 10-fold EC50 increase in WKY caudal arteries confirms antagonism .
  • Use protection assays: Pre-treat tissues with α1D-selective antagonists (BMY 7378) to block this compound binding, preserving noradrenaline responses in subsequent curves .

Q. What statistical approaches are optimal for analyzing biphasic noradrenaline curves after this compound treatment?

Methodological Answer:

  • Fit data to a logistic equation for one- or two-site models using nonlinear regression. For biphasic curves (e.g., aorta), the two-site model better explains high- (α1D) and low-affinity (α1A) components. Parameters like pD2 and Emax should be compared across strains using ANOVA with post-hoc tests .
  • Report variability as mean ± s.e. mean from 3–6 animals per group. Use F-tests to compare nested models and justify the best fit .

Methodological Considerations Table

Parameter Protocol Key References
Receptor Subtype IsolationPre-incubation with BMY 7378 (α1D) or 5-methylurapidil (α1A) before this compound exposure
Irreversible Binding45-min incubation with this compound, followed by 60-min washout
Strain ComparisonsParallel experiments in Wistar, WKY, and SHR under identical conditions
Data AnalysisTwo-site model fitting for biphasic noradrenaline curves

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.